2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester
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Overview
Description
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is a versatile chemical compound extensively used in scientific research. Its unique properties make it a valuable tool for developing novel materials and investigating various biological processes. The compound has the molecular formula C20H32BN3O6 and a molecular weight of 421.3 g/mol.
Preparation Methods
The preparation of 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester typically involves a sequence of reactions. The process begins with the protection of the amino group using tert-butoxycarbonyl (BOC) groups. This is followed by the esterification of pyrimidine-5-boronic acid with pinacol . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the esterification process .
Chemical Reactions Analysis
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Esterification: The compound can undergo esterification reactions to form more complex molecules.
Deprotection: The BOC groups can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include palladium catalysts, organic solvents, and acids for deprotection. The major products formed depend on the specific reaction conditions and the reactants used.
Scientific Research Applications
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is used in various scientific research applications:
Chemical Building Block: Due to its boronic acid and pinacol ester functionalities, it is a valuable building block for synthesizing complex molecules in drug discovery and material science.
Medicinal Chemistry: The pyrimidine core structure is present in many biologically active molecules, making this compound useful for developing potential drug candidates.
Organic Synthesis: It is used in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, a fundamental reaction in organic chemistry.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid and pinacol ester functionalities. In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The BOC-protected amine can be deprotected to introduce additional functionality, allowing for further chemical modifications .
Comparison with Similar Compounds
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is unique due to its combination of boronic acid, pinacol ester, and BOC-protected amine functionalities. Similar compounds include:
2-Aminopyridine-5-boronic acid pinacol ester: Used as a building block in organic synthesis.
2-(N,N-BisBOC-Amino)pyrimidine-5-boronic acid: Similar structure but without the pinacol ester group.
These compounds share some functional groups but differ in their specific applications and reactivity.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJXYKAZGIJVQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475067 |
Source
|
Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190423-36-9 |
Source
|
Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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